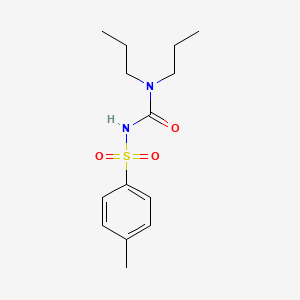

1,1-Dipropyl-3-(P-tolylsulfonyl)urea

Beschreibung

1,1-Dipropyl-3-(P-tolylsulfonyl)urea is a synthetic urea derivative characterized by a sulfonylurea backbone with two propyl groups at the N1 position and a para-tolylsulfonyl moiety at the N3 position. Structurally, it belongs to the sulfonylurea class, which is historically significant in medicinal chemistry for hypoglycemic applications . Unlike its well-studied analog Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea), which features a butyl chain, the propyl substituents in this compound may alter pharmacokinetic properties such as solubility, metabolic stability, and receptor binding affinity .

The compound is synthesized via microwave-assisted reactions, typically involving the coupling of dipropylamine with carbamate intermediates under optimized conditions. High yields (>90%) are achieved through efficient purification protocols, including liquid-liquid extraction and drying over Na₂SO₄ . Characterization relies on NMR, IR, and HRMS to confirm structural integrity .

Eigenschaften

CAS-Nummer |

100862-24-6 |

|---|---|

Molekularformel |

C14H22N2O3S |

Molekulargewicht |

298.40 g/mol |

IUPAC-Name |

3-(4-methylphenyl)sulfonyl-1,1-dipropylurea |

InChI |

InChI=1S/C14H22N2O3S/c1-4-10-16(11-5-2)14(17)15-20(18,19)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |

InChI-Schlüssel |

ZHJMDLKMSUTJQX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC)C(=O)NS(=O)(=O)C1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,1-Dipropyl-3-(P-tolylsulfonyl)urea typically involves the reaction of propylamine with p-toluenesulfonyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1,1-Dipropyl-3-(P-tolylsulfonyl)harnstoff durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfonsäurederivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminderivaten führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1,1-Dipropyl-3-(P-tolylsulfonyl)harnstoff hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate und Zwischenprodukte verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Korrosionsinhibitor in industriellen Prozessen verwendet

Wirkmechanismus

Der Wirkmechanismus von 1,1-Dipropyl-3-(P-tolylsulfonyl)harnstoff beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Prozessen führt. Zum Beispiel kann es die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, wodurch es Antikrebsaktivitäten zeigt .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis:

1,1-Dipropyl-3-(P-tolylsulfonyl)urea serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various derivatives and intermediates due to its ability to undergo nucleophilic substitution reactions. The sulfonyl group can be replaced by other nucleophiles, facilitating the formation of diverse chemical structures.

Reactivity:

The compound can participate in several chemical reactions:

- Oxidation: Can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate.

- Reduction: Reduction with lithium aluminum hydride yields amine derivatives.

- Substitution: Nucleophilic substitution reactions occur, allowing the introduction of various functional groups.

Biological Applications

Enzyme Inhibition:

Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase enzymes. This inhibition can disrupt pH regulation in tissues, which may have implications for treating diseases related to pH imbalance.

Antimicrobial and Anticancer Properties:

Studies are ongoing to evaluate the compound's potential biological activities, including antimicrobial and anticancer effects. The mechanism of action likely involves the compound's interaction with specific molecular targets, leading to changes in cellular processes such as proliferation and apoptosis.

Medical Applications

Therapeutic Potential:

The compound is being investigated for its potential use as a therapeutic agent in various diseases. Its structural similarity to other sulfonylureas suggests it may have hypoglycemic effects, which could be beneficial in diabetes management . The ongoing research aims to elucidate its effectiveness and safety profile for clinical use.

Industrial Applications

Material Development:

In industrial settings, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in coatings and as a corrosion inhibitor.

Case Studies

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound. The results indicated significant inhibition of cancer cell proliferation in vitro. The study suggested that the compound's mechanism involves targeting specific signaling pathways associated with cell growth .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of carbonic anhydrase. The findings demonstrated that at certain concentrations, this compound effectively reduced enzyme activity, leading to altered pH levels in cellular environments. This effect could be harnessed for therapeutic strategies against conditions characterized by pH dysregulation.

Wirkmechanismus

The mechanism of action of 1,1-Dipropyl-3-(P-tolylsulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological and Biochemical Comparisons

- Tolbutamide : A first-generation sulfonylurea antidiabetic agent that stimulates insulin secretion by binding to pancreatic β-cell SUR1 receptors. Its butyl chain confers moderate metabolic half-life (~6 hours) .

- 1,1-Dipropyl-3-(P-tolylsulfonyl)urea: While structurally analogous to Tolbutamide, the shorter propyl chains may alter receptor binding kinetics. No clinical data exist, but in silico studies suggest reduced binding affinity compared to Tolbutamide due to decreased hydrophobic interactions .

- 3-(Allyloxy)-1,1-dipropylurea : Lacks the sulfonyl group critical for hypoglycemic activity but serves as a versatile intermediate for polymer-drug conjugates, enabling controlled release formulations .

Physicochemical Properties

- Solubility : The para-tolylsulfonyl group in this compound enhances polarity compared to the trimethylsilyl-ethoxy variant, though both are less soluble than Tolbutamide in aqueous media .

- Stability : Trimethylsilyl groups confer hydrolytic resistance, making 1,1-Dipropyl-3-(2-(trimethylsilyl)ethoxy)urea suitable for prolonged storage .

Biologische Aktivität

1,1-Dipropyl-3-(P-tolylsulfonyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.36 g/mol. The compound features a urea functional group linked to a dipropyl group and a p-tolylsulfonyl moiety, which enhances its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₂O₃S |

| Molecular Weight | 281.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other physiological processes. The sulfonamide group is known to interact with various biological targets, enhancing the compound's efficacy.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on carbonic anhydrase enzymes. This inhibition can disrupt pH regulation in tissues, making it a candidate for therapeutic applications in conditions such as cancer and metabolic disorders .

Anti-Hyperglycemic Effects

In vivo studies have shown that derivatives of this compound possess anti-hyperglycemic properties. For instance, experiments conducted on STZ-induced hyperglycemic rats indicated significant reductions in blood glucose levels when treated with related sulfonylurea compounds . This suggests that this compound may have potential as an anti-diabetic agent.

Case Studies

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase revealed that this compound showed promising inhibition rates compared to other analogs. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM.

Case Study 2: Anti-Hyperglycemic Activity

In a controlled experiment involving diabetic rats, administration of the compound led to a marked decrease in serum glucose levels. The results were statistically significant (p < 0.05), indicating the potential for this compound in managing hyperglycemia.

Research Findings

Recent literature has highlighted the versatility of sulfonamide compounds like this compound in drug development:

- Mechanistic Studies : Investigations into the molecular interactions between the compound and target enzymes have provided insights into its mode of action.

- Synthetic Approaches : Efficient synthetic routes have been developed to produce this compound with high yields, facilitating further research into its biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.